molecular formula C17H18N4O2 B7449699 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline

2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline

Cat. No. B7449699
M. Wt: 310.35 g/mol
InChI Key: QYQBHSWGHLPZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative that is synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline are still being studied. However, it has been shown to have low toxicity and good biocompatibility, making it a potential candidate for drug development. It has also been shown to have good solubility and stability, which are important factors in drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline in lab experiments is its simple and efficient synthesis method. It is also relatively easy to handle and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for the study of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline. One area of research is the development of new drugs for the treatment of cancer and other diseases. Another area of research is the study of its antibacterial and antifungal properties, which could lead to the development of new antimicrobial agents. Additionally, further studies are needed to understand its mechanism of action and to design experiments to test its efficacy.

Synthesis Methods

2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloroquinoline with sodium azide in the presence of copper(I) iodide to form 2-azidoquinoline. This intermediate is then reacted with propargyl alcohol in the presence of a copper catalyst to form 2-(prop-2-yn-1-yloxy)quinoline. Finally, the product is reacted with sodium azide and copper(II) sulfate to form 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline.

Scientific Research Applications

2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, and has shown potential as a new antimicrobial agent. In addition, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-4-15-13(3-1)5-6-16(18-15)17-11-21(20-19-17)8-10-23-14-7-9-22-12-14/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQBHSWGHLPZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCN2C=C(N=N2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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